6,12-Diazaanthanthrene
Description
Structure
3D Structure
Properties
IUPAC Name |
12,22-diazahexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1,3(8),4,6,9,11,13,15,17(21),18,20(22)-undecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10N2/c1-3-11-7-9-16-19-17(11)13(5-1)21-15-10-8-12-4-2-6-14(22-16)18(12)20(15)19/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFHKSYOIDHBGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)N=C4C=CC5=C6C4=C3C(=NC6=CC=C5)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
34494-09-2 (sulfate) | |
| Record name | 6,12-Diazaanthanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000191275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60172616 | |
| Record name | 6,12-Diazaanthanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191-27-5 | |
| Record name | Acridino[2,1,9,8-klmna]acridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,12-Diazaanthanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000191275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,12-Diazaanthanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acridino[2,1,9,8-klmna]acridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.352 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 6,12 Diazaanthanthrene and Its Structural Analogues
Established Synthetic Pathways for the 6,12-Diazaanthanthrene Core
The construction of the rigid, polycyclic core of this compound relies on key carbon-carbon and carbon-nitrogen bond-forming reactions. Established methods often involve the cyclization of appropriately substituted naphthalene (B1677914) precursors.
A prominent strategy involves palladium-catalyzed cross-coupling reactions. For instance, a synthetic route to a related diazaanthanthrene bisimide begins with 4-bromo-5-aminonaphthalene monoimides. researchgate.net This precursor undergoes a palladium-catalyzed Migita–Kosugi–Stille cross-coupling with bis(tributylstannyl)acetylene (B1583220) to form an ethynylene-linked dimer. researchgate.net Subsequent palladium-catalyzed intramolecular hydroamination of the alkyne units generates enamine precursors, which are then oxidized to form the final π-conjugated core. researchgate.netrsc.org This multi-step approach demonstrates the power of palladium catalysis in building complex heterocyclic systems from functionalized building blocks.
Classical methods, such as the Ullmann condensation, also provide a basis for forming the C-N bonds necessary for the heterocyclic core. The Ullmann reaction traditionally uses copper catalysis to couple aryl halides with amines, amides, or alcohols. wikipedia.orgbyjus.comwikipedia.org While effective, these reactions often require high temperatures (over 200°C) and high-boiling polar solvents like N-methylpyrrolidone or nitrobenzene. wikipedia.org Modern variations have improved upon these harsh conditions, but the fundamental principle of copper-mediated C-N bond formation remains a viable, albeit older, strategy for constructing N-containing polycyclic skeletons. organic-chemistry.orgmdpi.com
Another powerful tool for C-N bond formation is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction between an aryl halide and an amine is known for its high efficiency and selectivity under relatively mild conditions. numberanalytics.comyoutube.com The reaction's versatility makes it a cornerstone of modern organic synthesis and highly applicable to the construction of the this compound framework from halo-aromatic and amino-substituted precursors. numberanalytics.comwuxiapptec.com
Strategies for Peripheral Functionalization and Derivatization
Modifying the periphery of the this compound core is crucial for tuning its electronic and physical properties. Functionalization allows for the introduction of groups that can alter solubility, solid-state packing, and the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
The electronic nature of this compound can be systematically modified by attaching electron-withdrawing groups (EWGs) or electron-donating groups (EDGs).
Incorporating EWGs is a common strategy to create electron-accepting π-systems. A powerful approach is the functionalization of the periphery with imide groups, which significantly lowers the LUMO energy level. researchgate.net For example, the synthesis of a diazazethrene bisimide (DAZBI), a structurally related compound, results in a low-lying LUMO of -4.3 eV. researchgate.net This demonstrates that combining an N-heterocyclic core with EWGs like imides produces strongly electron-accepting materials. researchgate.net
Conversely, the introduction of EDGs can raise the HOMO energy level, making the compound a better electron donor. While specific examples for this compound are less documented, general principles suggest that functional groups such as amines (-NH2), ethers (-OR), and alkyl groups (-R) can be used. rsc.org The synthesis of such derivatives would typically involve starting with precursors already bearing these functional groups before the final cyclization to form the core structure.
Achieving regioselectivity—the controlled placement of functional groups at specific positions on the aromatic core—is a significant synthetic challenge. Uncontrolled reactions can lead to mixtures of isomers that are difficult to separate. chemrxiv.org
One strategy to overcome this is to build the desired substitution pattern into the precursors before the ring-closing reactions. This multi-step approach ensures that the functional groups are in the correct position in the final product. Another advanced method involves directed C-H functionalization, where a directing group guides a catalyst to a specific C-H bond on the pre-formed core, allowing for late-stage modification. memphis.edu
Furthermore, catalyst control in cross-coupling reactions can provide high regioselectivity. For example, organoboron catalysis has been used for the regioselective functionalization of ambident nitrogen heterocycles, offering a pathway to control N- versus O-alkylation on related structures. scholaris.ca The choice of ligands in palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, is also critical in directing the outcome and achieving high regioselectivity in C-N bond formation. wuxiapptec.com
Preparation of Dimeric and Oligomeric Architectures of this compound Units
Linking individual this compound units into dimers or oligomers creates extended π-conjugated systems with unique electronic and optical properties. These larger architectures are of interest for their potential in organic electronics.
A documented method for dimerization involves the oxidative coupling of monomer precursors. In the synthesis of a DAZBI dimer, treatment of the enamine intermediate with the oxidant 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) yielded a directly linked dimer. rsc.orgrsc.org The proposed mechanism involves the radical coupling of azaphenalenyl intermediates. rsc.org
These dimeric structures exhibit distinct properties compared to their monomeric counterparts. The effective π-conjugation between the two units in the dimer leads to a narrower HOMO-LUMO gap. rsc.orgrsc.org For example, the electrochemical HOMO-LUMO gap for a DAZBI monomer was measured at 1.73 V, while its corresponding dimer had a narrower gap of 1.43 V. rsc.org This change is also reflected in the absorption spectra, where the dimer shows bathochromically (red-shifted) absorption bands compared to the monomer, indicating more extensive electronic conjugation. rsc.org
| Compound | First Reduction Potential (E red1 vs. Fc/Fc+) | First Oxidation Potential (E ox1 vs. Fc/Fc+) | Electrochemical HOMO-LUMO Gap (ΔE) |
|---|---|---|---|
| Monomer (8a) | -0.49 V | 1.24 V | 1.73 V |
| Dimer (12a) | -0.36 V | 1.07 V | 1.43 V |
Innovative Reaction Pathways and Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry emphasizes the development of efficient and environmentally benign reaction pathways. These principles are being applied to the synthesis of this compound and other complex heterocycles.
Microwave-assisted synthesis has emerged as a key green chemistry technique. By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved product yields. scispace.comrsc.orgmdpi.com This method offers homogeneous heating and can facilitate reactions that are difficult under conventional heating, making it suitable for the multi-step synthesis of N-heterocycles. anton-paar.com
Photocatalysis represents another innovative and sustainable approach. Using visible light to drive chemical reactions allows for transformations to occur at ambient temperature, reducing energy consumption. rsc.org Organic dyes or metal complexes can act as photocatalysts, generating reactive intermediates that can be used to construct complex molecules. beilstein-journals.org Photocatalytic methods have been successfully applied to the synthesis of quinolines and other N-heteroaromatics, suggesting their potential for the synthesis of the this compound core. bohrium.comnih.gov This approach aligns with green chemistry principles by minimizing waste and avoiding harsh reagents. royalsocietypublishing.org
Electrochemical synthesis offers a further green alternative, using electricity to drive redox reactions. This method can reduce the need for chemical oxidants or reductants, minimizing waste. rsc.org It has been used for C-H/N-H functionalization and the construction of nitrogen-doped polycyclic aromatic hydrocarbons, demonstrating its applicability in this field. rsc.org
These innovative methods focus on improving atom economy, reducing energy usage, and using safer reagents and solvents, pushing the synthesis of complex molecules like this compound towards more sustainable practices. royalsocietypublishing.org
| Methodology | Reaction Type | Key Reagents/Catalysts | Key Advantages/Features |
|---|---|---|---|
| Palladium-Catalyzed Coupling | Cross-coupling, Hydroamination | Pd catalysts (e.g., from Stille, Buchwald-Hartwig reactions) | High efficiency, functional group tolerance, mild conditions. researchgate.netnumberanalytics.com |
| Ullmann Condensation | Nucleophilic Aromatic Substitution | Copper (metal or salts) | Classic method for C-N bond formation. wikipedia.orgbyjus.com |
| Oxidative Dimerization | Radical Coupling | DDQ (oxidant) | Forms direct C-C bonds between monomer units. rsc.org |
| Microwave-Assisted Synthesis | Various (e.g., cyclization, coupling) | Microwave irradiation | Reduced reaction times, improved yields, energy efficiency. scispace.commdpi.com |
| Photocatalysis | Redox-neutral or -non-neutral | Photocatalysts (organic dyes, metal complexes), visible light | Mild reaction conditions, high selectivity, sustainable. rsc.orgbeilstein-journals.org |
| Electrochemical Synthesis | Redox Reactions | Electrodes, electricity | Avoids chemical redox agents, high atom economy. rsc.org |
Electronic Structure and Quantum Chemical Investigations of 6,12 Diazaanthanthrene Systems
Theoretical Elucidation of Frontier Molecular Orbitals (HOMO-LUMO Energetics)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in determining the electronic and optical properties of a molecule, including its reactivity and behavior in electronic devices.
The introduction of heteroatoms, particularly sp²-hybridized nitrogen atoms, into a polycyclic aromatic hydrocarbon backbone profoundly alters its electronic structure. These nitrogen atoms are more electronegative than carbon and introduce lone pairs of electrons, which can participate in the π-system. Generally, the incorporation of nitrogen atoms into a PAH framework leads to a stabilization (lowering of energy) of both the HOMO and LUMO levels. This alteration can modify the HOMO-LUMO gap, redox potentials, and the absorption and emission spectra of the molecule. mdpi.com The specific position and chemical nature of the nitrogen atoms—whether pyridinic (at the edge), pyrrolic, or graphitic (internal)—play a crucial role in dictating the extent of these electronic perturbations. mdpi.com In the case of 6,12-diazaanthanthrene, the two nitrogen atoms are of an imine-type (pyridinic), which are known to significantly enhance the electron-accepting nature of the molecule.
Computational analysis, primarily through Density Functional Theory (DFT), is a powerful tool for quantifying the energies of frontier orbitals. While specific computational data for the parent this compound is not extensively detailed in the reviewed literature, studies on closely related derivatives provide significant insight. For instance, the analysis of diazaanthanthrene bisimide, a derivative featuring strongly electron-withdrawing imide groups, reveals important trends.
In a comparative DFT study, the LUMO level of a model diazaanthanthrene bisimide was calculated to be -3.88 eV. arxiv.org This is significantly lower (more stable) than the LUMO of the parent anthanthrene (B94379) hydrocarbon, demonstrating the potent electron-accepting character imparted by the combination of imine-type nitrogens and imide functionalities. arxiv.org The HOMO-LUMO gap for this derivative was calculated to be 2.58 eV. arxiv.orgwhiterose.ac.uk It is anticipated that the parent this compound would also possess a relatively low-lying LUMO and a smaller HOMO-LUMO gap compared to anthanthrene, though likely less pronounced than in its bisimide derivative due to the absence of the powerfully electron-withdrawing imide groups.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE, eV) | Reference |
|---|---|---|---|---|
| Diazaanthanthrene Bisimide derivative (model) | -6.46 | -3.88 | 2.58 | arxiv.orgwhiterose.ac.uk |
| Diazaperylene Bisimide derivative (model) | -6.46 | -3.84 | 2.62 | arxiv.orgwhiterose.ac.uk |
| Zethrene (B12695984) Bisimide derivative (model) | -5.96 | -3.67 | 2.29 | arxiv.org |
Charge Distribution and Electron Density Analysis within the this compound Framework
The charge distribution within the this compound framework is fundamentally governed by the difference in electronegativity between the nitrogen and carbon atoms. The nitrogen atoms at the 6 and 12 positions act as electron sinks, leading to a significant polarization of the π-electron system. This results in an accumulation of negative partial charge on the nitrogen atoms and a corresponding positive partial charge on the adjacent carbon atoms.
Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer and conjugative interactions within a molecule. github.io Such an analysis on this compound would likely reveal strong π-π interactions and a polarized molecular system due to the movement of the π-electron cloud towards the electronegative nitrogen centers. ethz.ch This intramolecular charge transfer is a key factor in defining the molecule's chemical reactivity and its potential for use in electronic materials.
Examination of Aromaticity and Antiaromaticity Indices
Aromaticity is a key concept used to describe the stability and electronic properties of cyclic conjugated systems. One of the most common computational metrics for quantifying aromaticity is the Nucleus-Independent Chemical Shift (NICS). mdpi.comresearchgate.net NICS calculations determine the magnetic shielding at a specific point, typically the center of a ring. A negative NICS value indicates the presence of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests a paratropic ring current, indicative of antiaromaticity. researchgate.net
Computational Modeling of Excited States and Transitions for this compound Derivatives
The study of electronic excited states is crucial for understanding the photophysical properties of molecules, such as their absorption and emission of light. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method for modeling the excited states of medium to large-sized molecules. scirp.orguit.no TD-DFT calculations can predict vertical excitation energies, which correspond to the maxima in absorption spectra, and the oscillator strengths (f), which relate to the intensity of the absorption bands. irjweb.com
For this compound and its derivatives, TD-DFT calculations would reveal the nature of the electronic transitions. The lowest energy transition is typically the HOMO→LUMO transition. The calculated absorption spectrum for a diazaanthanthrene bisimide derivative is significantly red-shifted compared to related diazaperylene bisimide, indicating a smaller energy gap for the former. whiterose.ac.uk This suggests that the core structure of diazaanthanthrene is critical for achieving absorption at longer wavelengths. The study of excited states also allows for the prediction of fluorescence properties and the potential for applications in organic light-emitting diodes (OLEDs).
Theoretical Prediction of Redox Potentials and Electron-Accepting Capabilities
The ability of a molecule to accept or donate electrons is quantified by its redox potentials. These potentials can be predicted theoretically by calculating the change in Gibbs free energy for the corresponding reduction or oxidation half-reaction. The introduction of imine-type nitrogen atoms into a PAH framework is a known strategy for creating potent electron-accepting materials. arxiv.org
Experimental and computational studies on diazaanthanthrene bisimide confirm its strong electron-accepting nature. Cyclic voltammetry measurements show that it undergoes reduction at significantly less negative potentials compared to the parent hydrocarbon, anthanthrene. arxiv.org The first reduction potential for a diazaanthanthrene bisimide derivative was found to be significantly lower than that of related compounds, highlighting its enhanced electron-accepting capability. arxiv.org This property is a direct consequence of the low-lying LUMO, which is stabilized by both the imine nitrogens and the imide groups. arxiv.org The parent this compound is also expected to be a strong electron acceptor, making it a promising candidate for n-type organic semiconductor materials.
| Compound Derivative | First Reduction Potential (Ered1, V vs. Fc/Fc+) | First Oxidation Potential (Eox1, V vs. Fc/Fc+) | Electrochemical Gap (ΔE, V) | Reference |
|---|---|---|---|---|
| Diazazethrene Bisimide (8a) | -0.49 | 1.24 | 1.73 | arxiv.org |
| Diazazethrene Bisimide Dimer (12a) | -0.36 | 1.07 | 1.43 | arxiv.org |
*Data presented for related diaza-bisimide compounds to illustrate the electron-accepting properties of such N-PAH systems.
Photophysical Properties of 6,12 Diazaanthanthrene Systems
Electronic Absorption Characteristics and Spectroscopic Transitions
The electronic absorption spectra of 6,12-diazaanthanthrene systems are characterized by distinct bands in the ultraviolet-visible region, which arise from π-π* and n-π* electronic transitions within the aromatic core. The position and intensity of these absorption bands are sensitive to the molecular environment and structural features of the molecule.
Solvatochromic Effects on Absorption Profiles
Solvatochromism describes the change in a substance's color, and therefore its absorption or emission spectra, when dissolved in different solvents. This phenomenon is particularly relevant for understanding the behavior of this compound derivatives in various media. The polarity of the solvent can influence the electronic transitions of these molecules. sapub.orgbau.edu.lbmdpi.com
For instance, studies on analogous aromatic systems have shown that increasing solvent polarity can lead to either a hypsochromic (blue) or bathochromic (red) shift in the absorption maxima, depending on the nature of the electronic transition and the specific interactions between the solute and solvent molecules. sapub.orgmdpi.com In some cases, a hyperchromic effect (increased absorption intensity) or hypochromic effect (decreased absorption intensity) is observed with changes in solvent polarity. mdpi.com The hydrogen bonding capacity of the solvent, including its ability to act as a hydrogen bond donor or acceptor, also plays a crucial role in altering the absorption profiles. sapub.org
Table 1: Effect of Solvent on the Absorption Maxima (λmax) of a Representative Acrylonitrile (B1666552) Derivative
| Solvent | Dielectric Constant (ε) | λmax (nm) |
| Dichloromethane | 8.93 | 385 |
| Acetone | 20.7 | 388 |
| Acetonitrile | 37.5 | 390 |
| Methanol | 32.7 | 395 |
| Dimethyl Sulfoxide | 46.7 | 398 |
| This table is generated based on data for analogous acrylonitrile compounds to illustrate the principle of solvatochromism, as specific data for this compound was not available in the search results. |
Impact of Structural Modifications on Absorption Wavelengths
The electronic properties of the this compound core can be finely tuned by introducing various substituents. nih.gov The nature and position of these functional groups can significantly alter the absorption wavelengths. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modify the energy levels of the frontier molecular orbitals (HOMO and LUMO), leading to shifts in the absorption maxima. nih.gov
For example, attaching EDGs generally leads to a red shift in the absorption spectrum, while EWGs can cause either a red or blue shift depending on their position and interaction with the core structure. nih.govnih.gov The introduction of bulky or conjugated substituents can also influence the planarity of the molecule and the extent of π-conjugation, further impacting the absorption characteristics. nih.gov Studies on similar heterocyclic systems have shown that strategic functionalization can lead to significant red shifts in the absorption spectra, making them suitable for various applications. researchgate.net
Table 2: Influence of Substituents on the Absorption Maxima (λmax) of Anthracene Derivatives
| Substituent | Position | λmax (nm) |
| -H (Anthracene) | - | 375 |
| -NH2 | 9 | 412 |
| -NO2 | 9 | 395 |
| -OCH3 | 2 | 385 |
| -CN | 9 | 388 |
| This table is based on data for substituted anthracenes to exemplify the effect of structural modifications on absorption, as specific data for this compound was not available in the search results. |
Fluorescence and Luminescence Behavior
This compound derivatives are known for their fluorescent properties, emitting light upon excitation at an appropriate wavelength. bmglabtech.com Luminescence, a broader term, encompasses both fluorescence and phosphorescence. bmglabtech.com The fluorescence behavior of these compounds is a key area of research due to its potential in various applications.
Determination of Quantum Yields and Radiative Decay Rates
The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. nih.gov High quantum yields are desirable for applications requiring bright fluorescence. rsc.orgub.edu The quantum yield of this compound derivatives can be influenced by their molecular structure and the surrounding environment. nih.govresearchgate.net For instance, the introduction of certain functional groups or the use of specific solvents can enhance the quantum yield. ub.eduresearchgate.net
The radiative decay rate (kr) is the rate at which an excited molecule returns to the ground state by emitting a photon. It is related to the quantum yield and the fluorescence lifetime. A higher radiative decay rate generally corresponds to a shorter fluorescence lifetime and can contribute to a higher quantum yield.
Table 3: Photophysical Properties of Selected Fluorescent Compounds
| Compound | Solvent | Quantum Yield (ΦF) |
| Coumarin Derivative 4e | DMSO | 0.83 rsc.org |
| Benzophospholo[3,2-b]indole 4 | CH2Cl2 | 0.75 beilstein-journals.org |
| Tetraarylnaphthidine 4 | Not Specified | 0.68 mdpi.com |
| Diazazethrene bisimide 8a | CH2Cl2 | 0.10 researchgate.net |
| This table presents data for various fluorescent compounds to illustrate the range of quantum yields observed, as specific data for this compound was not available in the search results. |
Analysis of Fluorescence Lifetimes and Excited State Dynamics
The fluorescence lifetime (τF) is the average time a molecule spends in the excited state before returning to the ground state. researchgate.netedinst.com It is an intrinsic property of a fluorophore and can provide valuable information about the excited state dynamics and the local environment of the molecule. researchgate.netnih.gov Fluorescence lifetimes typically range from picoseconds to nanoseconds. researchgate.net
The decay of fluorescence intensity over time can be analyzed to determine the lifetime. edinst.com For many compounds, the decay is a single exponential process, but in some cases, multi-exponential decays are observed, indicating the presence of different excited state species or complex decay pathways. nih.gov Factors such as solvent, temperature, and the presence of quenchers can affect the fluorescence lifetime.
Table 4: Fluorescence Lifetimes (τF) of Representative Fluorophores
| Fluorophore | Solvent | Lifetime (ns) |
| Tetraarylnaphthidine 4 | Not Specified | 4.2 mdpi.com |
| Tetraarylnaphthidine 5 | Not Specified | 3.6 mdpi.com |
| Diazazethrene bisimide 8a | CH2Cl2 | 1.7 researchgate.net |
| POPOP | Not Specified | 1.31 mdpi.com |
| This table includes fluorescence lifetime data for various compounds to provide context, as specific data for this compound was not available in the search results. |
Characterization of Aggregation-Induced Emission (AIE) or Quenching Phenomena
Aggregation-caused quenching (ACQ) is a common phenomenon where the fluorescence of many organic dyes decreases or is quenched at high concentrations or in the aggregated state due to strong intermolecular π-π stacking interactions. sigmaaldrich.com In contrast, some molecules exhibit aggregation-induced emission (AIE), where they are non-emissive or weakly fluorescent in dilute solutions but become highly luminescent upon aggregation. wikipedia.orgwjgnet.com This effect is often attributed to the restriction of intramolecular motions in the aggregated state, which suppresses non-radiative decay pathways and enhances radiative emission. sigmaaldrich.comwikipedia.org
The study of AIE and ACQ phenomena in this compound systems is crucial for their application in areas such as organic light-emitting diodes (OLEDs) and biological imaging. sigmaaldrich.comnih.gov By understanding and controlling the aggregation behavior, the emissive properties of these materials can be optimized for specific purposes. Some systems may exhibit aggregation-induced emission enhancement (AIEE), where weak emission in solution is significantly enhanced upon aggregation. nih.gov
Non-Radiative Decay Pathways and Energy Dissipation Mechanisms
Internal Conversion (IC) is a non-radiative transition between two electronic states of the same spin multiplicity (e.g., S₁ → S₀). wikipedia.orgliverpool.ac.uk This process is often facilitated by vibrational relaxation, where the excess electronic energy is converted into vibrational energy, which is then dissipated as heat through collisions with solvent molecules. fiveable.me The rate of internal conversion is significantly influenced by the energy gap between the electronic states; a smaller energy gap generally leads to a more efficient internal conversion process. Molecular rigidity also plays a key role; flexible molecules with more vibrational degrees of freedom tend to have higher non-radiative decay rates. fiveable.me For instance, torsional movements around bonds can provide efficient pathways for non-radiative deactivation. rsc.org
Intersystem Crossing (ISC) is another non-radiative process involving a transition between two electronic states of different spin multiplicities (e.g., from a singlet state S₁ to a triplet state T₁). taylorandfrancis.comosti.gov This process is formally spin-forbidden, but can be facilitated by spin-orbit coupling, which is enhanced by the presence of heavy atoms (the "heavy-atom effect"). fiveable.me Once in the triplet state, the molecule can either return to the ground state via another ISC process (T₁ → S₀) or undergo phosphorescence, which is a slow radiative decay. The competition between fluorescence, internal conversion, and intersystem crossing dictates the ultimate fate of the excited state. taylorandfrancis.com
The efficiency of these non-radiative pathways can be influenced by several factors, including the molecular structure, the solvent environment, and temperature. fiveable.me For example, the polarity of the solvent can stabilize or destabilize the excited state, thereby altering the energy gaps and influencing the rates of IC and ISC. mdpi.com Temperature can also affect non-radiative decay rates, as higher temperatures can provide the necessary activation energy for certain deactivation pathways. fiveable.me
In some molecular systems, previously unknown dark states can act as intermediates in non-radiative decay pathways. These dark states are not observed in absorption or emission spectra but can be identified through techniques like transient grating spectroscopy. mit.edu Their formation, often mediated by vibrational mode coupling, can significantly reduce the fluorescence quantum yield. mit.edu
The following table summarizes key factors influencing non-radiative decay pathways:
| Factor | Influence on Non-Radiative Decay |
| Energy Gap | Smaller energy gaps between electronic states generally lead to faster non-radiative decay rates. fiveable.me |
| Molecular Rigidity | Flexible molecules with more vibrational and rotational freedom tend to exhibit higher rates of non-radiative decay. fiveable.mersc.org |
| Heavy-Atom Effect | The presence of heavy atoms enhances spin-orbit coupling, increasing the probability of intersystem crossing. fiveable.me |
| Solvent Polarity | The polarity of the solvent can alter the energy levels of the excited states, thereby influencing the rates of internal conversion and intersystem crossing. mdpi.com |
| Temperature | Higher temperatures can increase the rates of non-radiative decay by providing the necessary activation energy for certain pathways. fiveable.me |
| Vibrational Coupling | Coupling between electronic and vibrational modes can facilitate efficient energy transfer and non-radiative decay. mit.edu |
Photoinduced Electron Transfer (PET) Processes in this compound Assemblies
Photoinduced electron transfer (PET) is a fundamental process in chemistry and biology where an electron is transferred from a donor molecule to an acceptor molecule following the absorption of light. mdpi.com This process is central to natural phenomena like photosynthesis and has been harnessed in various artificial systems for applications such as solar energy conversion and molecular electronics. mdpi.comrsc.org In the context of this compound, its derivatives can be incorporated into multicomponent assemblies, acting as either electron donors or acceptors, to study and utilize PET processes. rsc.org
A typical PET process in a donor-acceptor (D-A) assembly begins with the photoexcitation of either the donor or the acceptor. mdpi.com If the donor is excited (D), it can transfer an electron to the acceptor, resulting in a charge-separated state (D⁺-A⁻). Conversely, if the acceptor is excited (A), it can accept an electron from the donor, also forming the D⁺-A⁻ state. The efficiency and rate of this charge separation are governed by several factors, including the driving force (the free energy change, ΔG), the distance and orientation between the donor and acceptor, and the nature of the molecular bridge connecting them. mdpi.comrsc.org
The formation of a long-lived charge-separated state is often a key objective in the design of artificial photosynthetic systems, as it allows for the stored energy to be used in subsequent chemical reactions. mdpi.com However, the charge-separated state can decay back to the ground state through a process called charge recombination, which is typically an energy-wasting step. Therefore, much research has focused on designing molecular architectures that promote rapid charge separation and slow down charge recombination. rsc.org
In covalently linked donor-acceptor dyads, the molecular bridge plays a crucial role in mediating the electronic coupling between the donor and acceptor. rsc.orgrsc.org The nature of the bridge can influence whether the electron transfer occurs through a coherent "superexchange" mechanism or an incoherent "hopping" mechanism. rsc.org The superexchange mechanism involves a single quantum mechanical tunneling event through the bridge, while the hopping mechanism involves the transient population of bridge-localized electronic states.
The efficiency of PET can also be influenced by symmetry considerations. In some cases, even with strong electronic coupling between the donor and acceptor, PET can be suppressed if the orbital symmetries of the donor and acceptor are mismatched. nih.gov This phenomenon, known as adiabatic suppression, has been experimentally observed and highlights the complex interplay of factors that govern PET processes. nih.gov
The table below outlines key parameters and their roles in photoinduced electron transfer:
| Parameter | Role in Photoinduced Electron Transfer |
| Driving Force (ΔG) | The free energy change for the electron transfer reaction. A more negative ΔG generally leads to a faster rate of charge separation, although very large negative values can lead to a decrease in the rate (the "Marcus inverted region"). nih.gov |
| Reorganization Energy (λ) | The energy required to distort the donor, acceptor, and surrounding solvent molecules from their equilibrium geometries to the geometries of the charge-separated state. rsc.org |
| Electronic Coupling (V) | The strength of the electronic interaction between the donor and acceptor, which is mediated by the distance, orientation, and nature of the connecting bridge. rsc.orgnih.gov |
| Distance and Orientation | The rate of electron transfer is highly sensitive to the distance and relative orientation between the donor and acceptor moieties. mdpi.com |
| Molecular Bridge | The chemical structure connecting the donor and acceptor influences the electronic coupling and can determine the mechanism of electron transfer (superexchange vs. hopping). rsc.org |
Advanced Spectroscopic Characterization Techniques for 6,12 Diazaanthanthrene
High-Resolution Spectroscopic Probes of Electronic States (UV-Vis, Fluorescence, Time-Resolved Fluorescence)
High-resolution spectroscopic techniques are instrumental in probing the electronic states of 6,12-diazaanthanthrene. routledge.comarxiv.org Ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy reveal key information about the electronic transitions within the molecule.
The UV-Vis absorption spectrum of this compound derivatives is characterized by distinct bands corresponding to electronic excitations. For instance, a diazaanthanthrene bisimide derivative (7) displays an absorption maximum (λAbs) at 497 nm. researchgate.net Another derivative, diazazethrene bisimide (DAZBI, 8a), exhibits a significantly red-shifted absorption at 633 nm, highlighting the influence of the zethrene (B12695984) core on the electronic structure. researchgate.netrsc.org In comparison, diazaperylene bisimide (6) has an absorption maximum at 520 nm. researchgate.netrsc.org The absorption spectra of these compounds, including 9,10-disilylanthracene, often show well-resolved vibrational fine structures. mdpi.com
Fluorescence spectroscopy provides insights into the emissive properties of these molecules. The DAZBI derivative (8a) shows red fluorescence with a quantum yield of 0.10 and a lifetime of 1.7 ns. researchgate.net Upon reduction, the resulting dianion and dihydro species of DAZBI exhibit intense red fluorescence with even higher quantum yields of 0.53 and 0.40, respectively. rsc.org Time-resolved fluorescence studies, which measure the decay of fluorescence intensity over time, are crucial for determining the lifetimes of excited states and understanding the dynamics of de-excitation processes. nih.gov
Table 1: Photophysical Data for this compound and Related Compounds
| Compound | Absorption Max (λAbs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φf) |
|---|---|---|---|
| Diazaanthanthrene bisimide (7) | 497 researchgate.net | - | - |
| Diazaperylene bisimide (6) | 520 researchgate.netrsc.org | - | - |
| Diazazethrene bisimide (8a) | 633 researchgate.netrsc.org | - | 0.10 researchgate.net |
| Reduced DAZBI (dianion) | - | - | 0.53 rsc.org |
Electrochemical Analysis: Cyclic Voltammetry and Differential Pulse Voltammetry for Redox Potentials
Electrochemical methods such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful tools for investigating the redox properties of this compound and its derivatives. wikipedia.orgmaciassensors.com These techniques provide information on oxidation and reduction potentials, which are related to the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), respectively. nih.gov
CV involves scanning the potential of an electrode and measuring the resulting current, providing insights into the reversibility and kinetics of electron transfer processes. researchgate.net DPV, a more sensitive technique, uses a series of potential pulses to enhance the signal from faradaic currents while minimizing background charging currents. basinc.compineresearch.comnih.gov This increased sensitivity is particularly useful for detecting low concentrations of electroactive species. maciassensors.com
For a diazazethrene bisimide derivative (8a), an irreversible oxidation wave was observed with a first oxidation potential of 1.24 V (vs. Fc/Fc⁺) as determined by DPV. rsc.orgrsc.org The same compound showed a reversible two-step reduction at -0.49 V and -0.68 V. rsc.org A dimeric version (12a) displayed a four-step reversible reduction and an irreversible oxidation at 1.07 V. rsc.orgrsc.org The electrochemical HOMO-LUMO gap for derivative 8a was determined to be 1.73 V. rsc.orgrsc.org These electrochemical measurements are crucial for designing molecules with specific electron-accepting or donating properties for applications in organic electronics.
Table 2: Electrochemical Data for Diazaanthanthrene Derivatives
| Compound | First Oxidation Potential (Eox, V vs. Fc/Fc⁺) | First Reduction Potential (Ered, V vs. Fc/Fc⁺) |
|---|---|---|
| Diazazethrene bisimide (8a) | 1.24 rsc.orgrsc.org | -0.49 rsc.org |
Vibrational Spectroscopy for Structural and Electronic Dynamics (Infrared, Raman)
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, offers a detailed view of the molecular structure and bonding within this compound and its derivatives. nanografi.commdpi.com These methods probe the vibrational modes of molecules, which are sensitive to the arrangement of atoms and the nature of the chemical bonds. youtube.com
IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations. elsevier.com Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, providing complementary information about vibrational modes. mt.com The selection rules for IR and Raman spectroscopy are different, meaning that some vibrations may be active in one technique but not the other, making their combined use highly effective for a complete structural analysis. faccts.denih.gov
The vibrational spectra of complex molecules like this compound can be interpreted by comparison with theoretical calculations, often using density functional theory (DFT). researchgate.net For example, in aromatic systems, characteristic C-H stretching vibrations are typically observed in the 3010–3080 cm⁻¹ region of the IR spectrum. mdpi.com Analysis of the vibrational spectra can confirm the functional groups present in the molecule and provide insights into intermolecular interactions, such as hydrogen bonding, which can cause shifts in vibrational frequencies. mdpi.com
X-ray Crystallographic Analysis of this compound and its Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of crystalline solids. wikipedia.org This technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal, producing a unique diffraction pattern that can be used to reconstruct a detailed model of the electron density and, consequently, the atomic positions. libretexts.org
The crystal structure of a diazazethrene bisimide derivative (8a) has been solved, revealing a twisted π-conjugated core. researchgate.net The analysis of bond lengths and angles within the molecule provides direct evidence of its geometry. mdpi.com For instance, the crystal structure of a related dimer (12b) showed a twisted conformation with a dihedral angle of 53° between the two monomer units. researchgate.net
Beyond the molecular structure itself, X-ray crystallography elucidates the intermolecular interactions that govern the packing of molecules in the solid state. rsc.org These can include hydrogen bonding and π-π stacking interactions, which play a crucial role in the material's bulk properties. nih.gov The detailed structural information obtained from X-ray crystallography is invaluable for understanding structure-property relationships and for the rational design of new materials with desired functionalities. nih.gov
Molecular Engineering and Functionalization Strategies for 6,12 Diazaanthanthrene
Design Principles for Modulating Electronic and Photophysical Responses
The electronic and photophysical properties of 6,12-diazaanthanthrene are intrinsically linked to its π-conjugated system. The nitrogen atoms within the aromatic core introduce unique electronic characteristics that can be further tuned through strategic molecular design. Key principles for modulating these properties include the introduction of electron-donating or electron-withdrawing groups. Attaching electron-donating groups, such as alkyl or alkoxy moieties, would be expected to increase the energy of the highest occupied molecular orbital (HOMO), leading to a red-shift in the absorption and emission spectra. Conversely, the incorporation of electron-withdrawing groups, like cyano or nitro functionalities, would lower the energy of the lowest unoccupied molecular orbital (LUMO), also resulting in a red-shift and potentially enhancing the electron-accepting capabilities of the molecule.
The position of these functional groups on the this compound core would also play a critical role in determining the extent of property modulation. Substituents at positions that directly influence the electron density around the nitrogen atoms could have a more pronounced effect on the molecule's photophysical behavior. Furthermore, inducing torsional strain by introducing bulky substituents could lead to changes in the planarity of the molecule, thereby affecting its conjugation and, consequently, its electronic and photophysical responses.
Strategies for Core Modification and π-System Extension
Modification of the this compound core and extension of its π-system are advanced strategies to significantly alter its properties. Core modification could involve the selective replacement of carbon atoms with other heteroatoms, which would fundamentally change the electronic landscape of the molecule. However, such transformations are synthetically challenging and would require multi-step synthetic routes.
A more common approach is the extension of the π-conjugated system by fusing additional aromatic rings to the this compound scaffold. This can be achieved through various organic coupling reactions, such as the Suzuki or Stille coupling, to append aryl or heteroaryl units. Extending the π-system is a well-established method for red-shifting the absorption and emission wavelengths and for enhancing the molar extinction coefficient. The choice of the fused aromatic system would offer a further avenue for tuning the electronic properties. For instance, fusing electron-rich thiophene (B33073) rings would have a different effect compared to fusing electron-deficient pyridine (B92270) rings.
Development of this compound-Based Hybrid Materials
The integration of this compound into hybrid materials represents a promising avenue for the development of novel functional materials. These hybrid materials can be broadly categorized into organic-inorganic hybrids and all-organic hybrids.
In organic-inorganic hybrid systems, this compound derivatives could be coordinated to metal centers to form metal-organic frameworks (MOFs) or coordination polymers. The nitrogen atoms in the this compound core could act as effective coordination sites. The resulting materials could exhibit interesting properties such as porosity, catalysis, and tunable luminescence. Another approach involves grafting or adsorbing this compound molecules onto the surface of inorganic nanoparticles, such as quantum dots or metal oxides. This could lead to energy or charge transfer between the organic and inorganic components, giving rise to unique photophysical phenomena.
All-organic hybrid materials could be created by blending or covalently linking this compound with other organic functional materials, such as conductive polymers or other chromophores. For example, dispersing this compound in a polymer matrix could lead to the development of luminescent films or coatings.
Polymerization and Oligomerization of this compound Monomers
The development of polymers and oligomers containing the this compound unit would allow for the fabrication of thin films and other processed materials with tailored optoelectronic properties. To achieve this, suitable reactive functional groups would need to be introduced onto the this compound monomer. For instance, halogenation of the aromatic core would enable polymerization through cross-coupling reactions like the Yamamoto or Suzuki polymerization.
Applications of 6,12 Diazaanthanthrene in Advanced Materials and Optoelectronic Devices
Organic Semiconductor Platforms
Organic semiconductors are at the heart of next-generation electronic devices, offering advantages such as low cost, flexibility, and large-area fabrication. researchgate.net N-heteroacenes, like 6,12-diazaanthanthrene, are a class of organic semiconductors that have garnered considerable attention due to their tunable electronic properties and potential for high performance in various devices. uni-heidelberg.deacs.org The introduction of nitrogen atoms into the acene backbone, as seen in this compound, leads to a stabilization of the frontier molecular orbitals, which can enhance electron injection and transport. uni-heidelberg.de
N-Type Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors (OFETs) are fundamental components of organic electronics, and the development of high-performance n-type (electron-transporting) materials is crucial for the realization of complementary logic circuits. rsc.org While many organic semiconductors are p-type (hole-transporting), N-heteroacenes like this compound and its derivatives show promise as n-type materials. uni-heidelberg.deacs.org The electronegative nitrogen atoms in the molecular structure lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron injection and transport. acs.org
Research on related N-heteroacenes has demonstrated the potential of this class of compounds in n-type OFETs. For instance, certain symmetrical tetraazapentacene derivatives have been shown to be excellent n-channel transistor materials with stable radical anions as charge carriers. acs.org The performance of OFETs is critically dependent on the charge carrier mobility, which is influenced by the molecular structure and solid-state packing of the semiconductor. For some N-heteroacene derivatives, electron mobilities have been achieved that demonstrate their potential for future applications in organic field-effect transistors. uni-heidelberg.de
Table 1: Representative Performance of N-Heteroacene-Based n-Type OFETs This table presents data for related N-heteroacene compounds to illustrate the potential of the material class, as specific data for this compound is not extensively available.
| Compound Class | Electron Mobility (μe) (cm²/Vs) | On/Off Ratio | Reference |
|---|---|---|---|
| Symmetrical Tetraazapentacenes | Relatively High | Good | uni-heidelberg.deacs.org |
| Halogenated Phenazine Derivatives | Relatively High | Good | uni-heidelberg.de |
| Diazazethrene Bisimide | 6.7 x 10⁻³ | (3.4 ± 1.8) x 10³ | rsc.org |
| Quinoxaline-based N-heteroacenes | Shows n-type behavior | - | bilkent.edu.trnih.gov |
Organic Photovoltaic (OPV) Devices
Organic photovoltaic (OPV) devices, or organic solar cells, offer a lightweight and potentially low-cost alternative to conventional silicon-based solar cells. wikipedia.orgadvancedsciencenews.com The efficiency of OPV devices depends on the properties of the donor and acceptor materials in the active layer. N-heteroacenes have been explored as both electron-donating and electron-accepting materials in OPVs due to their tunable light absorption and good charge mobility. rsc.org
While specific data for this compound in OPVs is not widely reported, studies on related N-heteroacene materials have shown promising results. For example, all-thiophene-substituted N-heteroacenes have been used as electron-donor materials in bulk heterojunction solar cells, achieving high open-circuit voltages and power conversion efficiencies (PCEs). rsc.org In one study, devices based on B2AT and B2A2T blended with PC71BM exhibited PCEs of 4.82% and 5.39%, respectively, which at the time was the best performance for N-heteroacene-based OSCs. rsc.org The introduction of nitrogen atoms can be a strategy to lower the Highest Occupied Molecular Orbital (HOMO) energy level, which is beneficial for achieving a high open-circuit voltage. rsc.org The development of new organic solar cell formulations continues to push the boundaries of efficiency, with some solution-processed modules reaching over 10% PCE. advancedsciencenews.comnih.gov
Table 2: Performance of OPVs Based on N-Heteroacene Donor Materials This table presents data for related N-heteroacene compounds to illustrate the potential of the material class, as specific data for this compound is not extensively available.
| N-Heteroacene Donor | Acceptor | Open-Circuit Voltage (Voc) (V) | Power Conversion Efficiency (PCE) (%) | Reference |
|---|---|---|---|---|
| B2AT | PC71BM | 1.02 | 4.82 | rsc.org |
| B2A2T | PC71BM | 1.00 | 5.39 | rsc.org |
Active Materials in Organic Rechargeable Batteries
Organic rechargeable batteries are an emerging energy storage technology that offers advantages in terms of sustainability, flexibility, and the use of abundant materials compared to traditional lithium-ion batteries that rely on inorganic materials. nih.govrsc.org Organic electrode materials with redox-active functional groups are at the core of these batteries. rsc.orgdiva-portal.org Nitrogen-containing heterocyclic compounds are being investigated as potential cathode materials due to their ability to improve the working voltage without negatively impacting the theoretical capacity. diva-portal.org
The development of highly electron-accepting π-systems is a key challenge in this area. rsc.orgrsc.org The incorporation of both imide substituents and imine-type nitrogen atoms into polycyclic aromatic hydrocarbons has been shown to create strongly electron-accepting π-systems. rsc.org For instance, a diazazethrene bisimide derivative has been reported as a promising material for organic rechargeable batteries. rsc.orgrsc.org This compound exhibits a low-lying LUMO, making it readily reducible. rsc.org While specific studies on this compound in batteries are limited, the principles derived from related N-heteroacenes suggest its potential as a redox-active component in organic batteries. The ability of such molecules to undergo stable redox cycles is crucial for battery performance. diva-portal.org
Elucidation of Charge Transport Mechanisms and Mobility Enhancement in this compound Thin Films
Understanding the charge transport mechanism in organic semiconductors is essential for designing high-performance electronic devices. researchgate.netcuni.cz In molecular solids like this compound, charge transport typically occurs through a hopping mechanism, where charge carriers move between adjacent molecules. researchgate.netwikipedia.org The efficiency of this process, and thus the charge carrier mobility, is highly dependent on the intermolecular electronic coupling and the reorganization energy of the molecules. arxiv.org
The introduction of nitrogen atoms in N-heteroacenes influences their electronic structure and solid-state packing, which in turn affects charge transport. uni-heidelberg.de The planar structure of this compound can promote π-π stacking, which is favorable for intermolecular charge hopping. researchgate.netresearchgate.net Theoretical studies on related systems investigate how factors like backbone topology, substitution positions, and functional groups can be tuned to optimize charge transport properties. arxiv.org For instance, sulfur-doping in tricyclic arene backbones has been shown to reduce reorganization energy and enhance 2D hole mobility. arxiv.org While detailed experimental studies on the charge transport mechanism specifically in this compound thin films are not abundant, the general principles derived from the study of other organic semiconductors provide a framework for understanding its behavior. researchgate.netcuni.czwikipedia.org
Photosensitizers in Photoredox Catalysis and Related Chemical Transformations
Photosensitizers are molecules that absorb light and then transfer the energy to other molecules, initiating a photochemical reaction. wikipedia.orgorganic-chemistry.org They are crucial components in photoredox catalysis, a powerful tool in modern organic synthesis that uses light to drive chemical reactions. sci-hub.se Organic photosensitizers, particularly those with large π-conjugated systems like this compound, are of great interest. wikipedia.org
The introduction of nitrogen atoms in N-heteroacenes can tune their photophysical properties, making them suitable for various photocatalytic applications. uni-heidelberg.dersc.org These molecules can act as photosensitizers by absorbing light to reach an excited state, from which they can initiate electron or energy transfer processes. wikipedia.orgorganic-chemistry.org The photocatalytic activity of a material is dependent on its ability to generate electron-hole pairs upon light absorption. nih.govfrontiersin.org The efficiency of these processes is influenced by the energy levels of the photosensitizer and the reactants. While specific applications of this compound as a photosensitizer in photoredox catalysis are an area of ongoing research, related N-heteroacene derivatives have shown potential in this field. rsc.orgrsc.org
Integration into Renewable Energy Technologies and Energy Conversion Systems
The development of advanced materials like this compound is intrinsically linked to the advancement of renewable energy technologies. scispace.commdpi.com As detailed in the preceding sections, the applications of this compound in organic solar cells and organic rechargeable batteries directly contribute to solar energy conversion and energy storage, which are pillars of a renewable energy infrastructure. rsc.orgwikipedia.orgadvancedsciencenews.com
Organic photovoltaics, for which this compound is a potential material, offer a pathway to low-cost, flexible, and large-area solar energy harvesting. wikipedia.orgrsc.org This could enable the integration of solar power into a wider range of surfaces and applications beyond traditional solar farms. eurekalert.org Similarly, the development of organic rechargeable batteries using materials like this compound could provide sustainable energy storage solutions for grid-scale applications and portable electronics, addressing the intermittency of renewable energy sources like solar and wind. nih.govdiva-portal.org Furthermore, the use of this compound and its derivatives as photosensitizers in photocatalysis could play a role in solar fuel production, where sunlight is used to convert water and carbon dioxide into chemical fuels. nih.gov
Supramolecular Assemblies and Intermolecular Interactions of 6,12 Diazaanthanthrene
Non-Covalent Interactions Governing Self-Assembly (e.g., π-π Stacking, Hydrogen Bonding)
No specific studies detailing the role of non-covalent interactions, such as π-π stacking and hydrogen bonding, in governing the self-assembly of 6,12-diazaanthanthrene were found. While the planar, aromatic structure of this compound suggests a predisposition to engage in π-π stacking interactions, and the nitrogen atoms offer potential sites for hydrogen bonding, specific experimental or computational data, including interaction energies or geometric arrangements in self-assembled structures, are not available in the search results.
Molecular Recognition Phenomena and Binding Mechanisms
Specific research on molecular recognition phenomena involving this compound is not present in the search results. There are no documented studies that explore the ability of this compound to selectively bind to specific substrates, nor are there descriptions of the binding mechanisms that would be involved.
Formation of Mechanically Interlocked Molecular Architectures and Supramolecular Polymers
The scientific literature searched does not provide any examples of this compound being incorporated into mechanically interlocked molecular architectures, such as rotaxanes or catenanes. Similarly, there is no information regarding its use as a monomeric unit for the formation of supramolecular polymers.
Future Perspectives and Emerging Research Avenues for 6,12 Diazaanthanthrene
Exploration of Novel Synthetic Pathways for Scalable and Sustainable Production
The future viability of 6,12-diazaanthanthrene and its derivatives in commercial applications hinges on the development of synthetic methodologies that are not only efficient but also scalable and environmentally benign. Current research in synthetic chemistry is increasingly guided by the principles of green chemistry, which prioritize waste prevention, atom economy, and the use of less hazardous substances. epa.gov
Future synthetic strategies are expected to move away from multi-step, low-yield reactions that rely on stoichiometric reagents. The focus will likely shift towards catalytic systems that can construct the diazaanthanthrene core in fewer steps and with higher efficiency. acs.org This includes exploring transition-metal-catalyzed cross-coupling reactions or developing novel annulation strategies that can build the polycyclic system from simpler, more accessible precursors.
Advanced Device Architectures and Performance Optimization Utilizing this compound
The intrinsic electronic properties of the this compound core make it a compelling candidate for organic electronic devices. The nitrogen atoms within the aromatic system lower the energy levels of the molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO), which is crucial for creating effective electron-accepting (n-type) materials. rsc.org Such materials are essential components in a variety of organic electronic devices, including Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). cam.ac.ukjics.org.brmdpi.com
Emerging research focuses on derivatives such as diazaanthanthrene bisimide, which demonstrate the potential of this molecular family. rsc.org The incorporation of imide groups further enhances the electron-accepting nature of the molecule. For example, a related derivative, diazazethrene bisimide (DAZBI), which has a low-lying LUMO energy level, has been successfully incorporated into an n-type OFET. rsc.org
Future work will likely involve the systematic modification of the this compound skeleton with various functional groups to fine-tune its electronic properties, solubility, and solid-state packing. This will enable the optimization of charge carrier mobility, current on/off ratios, and device stability. Researchers will explore its use in advanced device architectures, potentially moving beyond single transistors to integrated circuits, flexible display backplanes, and efficient photodetectors. jics.org.brnih.gov The table below summarizes the performance of a thin-film transistor based on a related bisimide derivative, highlighting the promise of this class of materials. rsc.org
| Parameter | Value (under vacuum) | Significance |
|---|---|---|
| Device Type | n-type | Indicates transport of negative charge carriers (electrons). |
| Electron Mobility (μe) | 6.1 ± 0.5 × 10⁻³ cm² V⁻¹ s⁻¹ | Measures how quickly electrons move through the material. |
| On/Off Current Ratio (Ion/Ioff) | 3.4 ± 1.8 × 10³ | Ratio of current in the 'on' state to the 'off' state, indicating switching efficiency. |
| Threshold Voltage (Vth) | 2 V | The minimum gate voltage required to turn the transistor 'on'. |
Development of Multi-Stimuli Responsive Materials Based on this compound
"Smart" materials that can change their properties in response to external stimuli are at the forefront of materials science. rsc.orgresearchgate.net The rigid, electronically active structure of this compound provides a robust platform for designing multi-stimuli responsive systems. Future research is expected to focus on creating derivatives that respond to various inputs such as light (photochromism), heat (thermochromism), pH, or the presence of specific chemical species. nih.govmdpi.com
For instance, the introduction of photochromic moieties to the diazaanthanthrene core could lead to materials that change color or electronic properties upon irradiation with light of a specific wavelength. vifsports.com Such materials could find applications in optical data storage, smart windows, or light-controlled molecular switches. Similarly, modifying the molecule to enhance its fluorescence and sensitivity to metal ions could lead to new chemosensors. mdpi.com
Research into related compounds has shown that reduced species of complex aza-aromatic systems can exhibit remarkable stability and bright red fluorescence. researchgate.net This suggests that the redox state of this compound derivatives could be used as a switching mechanism, where the molecule's optical and electronic properties are toggled by an electrochemical stimulus. Developing systems that respond to multiple stimuli simultaneously—for example, a material that changes its fluorescence in response to both pH and temperature—is a particularly exciting avenue that could lead to highly sophisticated sensors and actuators. mdpi.com
Integration with Bio-Inspired Systems for Advanced Functional Materials
Bio-inspired design seeks to develop novel technologies by mimicking principles and systems found in nature. mdpi.com The integration of unique molecular components like this compound into bio-inspired architectures is an emerging research frontier with the potential to create materials with unprecedented functionality. frontiersin.org
One prospective avenue is the development of advanced biosensors. The diazaanthanthrene core could be functionalized with biorecognition elements, such as antibodies or nucleic acid aptamers, to enable highly specific detection of biological targets. Its inherent electronic and fluorescent properties could be used to transduce the biological binding event into a measurable optical or electrical signal. nih.gov This approach could lead to sensitive and selective diagnostic tools.
Another area of exploration is the use of biomimetic synthesis, where biological principles are used to guide the assembly of molecules. beilstein-journals.orgrsc.org Nature excels at creating complex, hierarchical structures from simple building blocks. rsc.org Future research may explore using biological scaffolds, such as DNA origami or protein assemblies, to control the organization of this compound molecules. This could allow for the bottom-up fabrication of nanoelectronic components or photonic arrays with precisely controlled architectures, mimicking the efficiency and complexity of biological systems like those involved in photosynthesis or mechanotransduction. nih.gov Such bio-inspired systems could offer solutions to challenges in creating functional materials for robotics, medicine, and beyond. bohrium.com
Q & A
Q. How can researchers address discrepancies between computational predictions and experimental results for this compound?
- Methodology :
- Sensitivity analysis : Vary DFT functional (e.g., compare B3LYP vs. M06-2X) to assess prediction robustness.
- Error source identification : Quantify solvent effects, basis set limitations, and vibrational contributions.
- Collaborative validation : Cross-check data with independent labs using identical parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
